molecular formula C11H15ClN2O B1280916 1-Benzoylpiperazine hydrochloride CAS No. 56227-55-5

1-Benzoylpiperazine hydrochloride

Cat. No.: B1280916
CAS No.: 56227-55-5
M. Wt: 226.7 g/mol
InChI Key: KSVFXAZDBKITEF-UHFFFAOYSA-N
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Description

1-Benzoylpiperazine hydrochloride is a chemical compound with the molecular formula C11H14N2O · HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1-Benzoylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant and anxiolytic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for 1-Benzoylpiperazine hydrochloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also corrosive to metals . Immediate medical attention is required if inhaled, ingested, or in contact with skin or eyes .

Biochemical Analysis

Biochemical Properties

1-Benzoylpiperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase B (MAO-B) with an IC50 value of 6.8 μM . This inhibition can affect the metabolism of neurotransmitters such as dopamine, leading to various physiological effects. Additionally, this compound interacts with acetylcholinesterase (AChE), acting as an inhibitor with IC50 values ranging from 0.96 to 57.0 μM . These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing neurological functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to act as a stimulant, similar to amphetamine-type drugs, by interacting with numerous receptors . This interaction can lead to increased release of neurotransmitters such as dopamine and serotonin, resulting in enhanced neuronal activity. Additionally, this compound has been associated with adverse effects such as confusion, agitation, vomiting, anxiety, and palpitations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of MAO-B and AChE, inhibiting their activity . This inhibition leads to increased levels of neurotransmitters such as dopamine and acetylcholine, which can enhance neuronal signaling and cognitive functions. Additionally, this compound has been shown to act as an antioxidant, neuroprotectant, and selective metal chelating agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that higher plasma levels of this compound are associated with an increased incidence of seizures . Additionally, co-ingestion of ethanol has been reported to increase the likelihood of adverse symptoms while reducing the incidence of seizures . These findings highlight the importance of monitoring the temporal effects of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s dosage is roughly 10 times higher by weight compared to amphetamine . Adverse effects such as acute psychosis, renal toxicity, and seizures have been reported at high doses . These findings suggest that careful consideration of dosage is essential when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, which play a crucial role in its metabolism . The primary metabolic pathway involves the action of CYP3A4 in the liver, leading to the formation of active metabolites . These metabolites can further influence the compound’s pharmacological effects and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been shown to interact with transporters that facilitate its uptake into cells . Additionally, the compound’s distribution within different tissues can influence its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperazine hydrochloride can be synthesized through the reaction of benzoyl chloride with piperazine in the presence of a suitable base. The reaction typically involves the following steps:

  • Dissolve piperazine in an appropriate solvent such as methanol.
  • Add benzoyl chloride to the solution while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture for a specified period, usually 1-2 hours.
  • Neutralize the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of 1-benzoylpiperazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of benzoylpiperazine N-oxide.

    Reduction: Formation of benzylpiperazine.

    Substitution: Formation of various substituted benzoylpiperazine derivatives.

Comparison with Similar Compounds

1-Benzoylpiperazine hydrochloride can be compared with other similar compounds, such as:

    1-Benzylpiperazine: A stimulant with similar structural features but different pharmacological effects.

    1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.

    1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazine derivatives for recreational purposes.

Uniqueness: this compound is unique due to its specific chemical structure and its ability to interact with multiple receptor systems. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

phenyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFXAZDBKITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480308
Record name 1-Benzoylpiperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56227-55-5
Record name Benzoylpiperazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoylpiperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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